molecular formula C22H17NO B14610187 N-Benzylanthracene-9-carboxamide CAS No. 57447-04-8

N-Benzylanthracene-9-carboxamide

Cat. No.: B14610187
CAS No.: 57447-04-8
M. Wt: 311.4 g/mol
InChI Key: NCYANDIWVXRLDA-UHFFFAOYSA-N
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Description

N-Benzylanthracene-9-carboxamide (abbreviated as 9AnPh in studies) is a 9-substituted anthracene derivative featuring a benzyl group attached to the carboxamide moiety at the anthracene’s 9-position. This compound is notable for its application in circularly polarized luminescence (CPL) studies, particularly when complexed with γ-cyclodextrin (γ-CD) in the solid state. The benzyl substituent introduces steric bulk and enables π-π interactions, while the amide group facilitates hydrogen bonding with γ-CD, enhancing stability and photophysical properties .

Properties

CAS No.

57447-04-8

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

N-benzylanthracene-9-carboxamide

InChI

InChI=1S/C22H17NO/c24-22(23-15-16-8-2-1-3-9-16)21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-14H,15H2,(H,23,24)

InChI Key

NCYANDIWVXRLDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Primary Synthesis Method: BOP-Mediated Amide Coupling

Reaction Mechanism and Conditions

The most widely reported synthesis of 9AnPh employs benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) as a coupling agent. The reaction proceeds via activation of 9-anthracenecarboxylic acid’s carboxyl group, followed by nucleophilic attack by benzylamine:

  • Activation Step :
    $$ \text{9-Anthracenecarboxylic acid} + \text{BOP} \xrightarrow{\text{DIEA}} \text{Active ester intermediate} $$

  • Amide Formation :
    $$ \text{Active ester} + \text{Benzylamine} \xrightarrow{\text{DIEA}} \text{9AnPh} + \text{Byproducts} $$

Key parameters:

  • Solvent : Dehydrated dimethylformamide (DMF)
  • Stoichiometry : 1:2 molar ratio (acid:amine) with 3 equivalents of BOP and DIEA
  • Time : 12 hours at room temperature
  • Workup : Distillation of DMF, washing with dichloromethane (DCM) and water, followed by column chromatography (DCM:MeOH = 100:1).

Yield and Purification

  • Crude Yield : 74% after recrystallization (MeOH/water).
  • Purity : >95% (confirmed by NMR and ESI-MS).
Table 1: Optimization of BOP-Mediated Synthesis
Parameter Optimal Value Effect on Yield
BOP Equivalents 3 eq Maximizes activation
DIEA Equivalents 3 eq Neutralizes HCl
Reaction Time 12 h Completes coupling
Solvent Anhydrous DMF Prevents hydrolysis

Alternative Synthetic Routes

Carbamoyl Chloride Method

A patent describes a single-pot approach using carbamoyl chloride derivatives:

  • Reaction :
    $$ \text{9-Anthracenecarboxylic acid} + \text{N-Benzylcarbamoyl chloride} \xrightarrow{\text{Base}} \text{9AnPh} $$
  • Conditions :
    • Base : Organic tertiary amines (e.g., triethylamine)
    • Temperature : 10–50°C
    • Time : 15–60 minutes

Advantages :

  • Rapid reaction kinetics.
  • Scalable for industrial production.

Limitations :

  • Requires pre-synthesis of carbamoyl chloride.
  • Lower reported yields (50–60%) compared to BOP method.

Thermal Condensation

Historical methods involve high-temperature condensation:

  • Conditions : 100–800°C under 10–800 psi pressure.
  • Drawbacks :
    • Low selectivity.
    • Degradation of anthracene core.

Characterization and Validation

Spectroscopic Analysis

  • ESI-MS : [M+Na]⁺ peak at m/z 333.87 (theoretical 334.12).
  • ¹H NMR (CDCl₃) :
    • δ 4.91 ppm (d, 2H, -NHCH₂Ph).
    • δ 7.32–8.51 ppm (m, 13H, aromatic protons).
  • ¹³C NMR :
    • 167.2 ppm (C=O).
    • 130–140 ppm (anthracene carbons).

Crystallographic Data

X-ray diffraction reveals:

  • Crystal System : Monoclinic.
  • Space Group : P2₁/c.
  • Hydrogen Bonding : N-H···O=C interactions between amide groups (2.89 Å).

Comparative Analysis of Methods

Table 2: Method Comparison for 9AnPh Synthesis
Method Yield (%) Time Temperature Scalability
BOP-Mediated 74 12 h RT Lab-scale
Carbamoyl Chloride 50–60 15–60 min 10–50°C Industrial
Thermal <30 Hours 100–800°C Obsolete

Key Insights :

  • BOP Superiority : Higher yield and milder conditions make it preferred for research.
  • Industrial Potential : Carbamoyl chloride method’s shorter time aligns with batch processing needs.

Purification Strategies

Column Chromatography

  • Stationary Phase : Wako Gel C-200.
  • Eluent Gradient :
    • DCM → DCM:MeOH (300:1 → 200:1).
  • Recovery : >90% of product collected in early fractions.

Recrystallization

  • Solvent Pair : Methanol/water.
  • Crystal Morphology : Colorless needle-like crystals (confirmed by X-ray).

Applications in Materials Science

9AnPh exhibits unique photophysical properties when complexed with γ-cyclodextrin (γ-CD):

  • Fluorescence Quantum Yield : Increases from 0.06 to 0.35 post-complexation.
  • CPL Activity : $$ g_{\text{CPL}} = +1.3 \times 10^{-3} $$ at 435 nm.

Chemical Reactions Analysis

Types of Reactions: N-Benzylanthracene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the anthracene ring, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products: The major products formed from these reactions include anthraquinone derivatives, substituted anthracenes, and reduced amine derivatives.

Scientific Research Applications

Photonic Applications

Circularly Polarized Luminescence
Recent studies have highlighted the ability of N-benzylanthracene-9-carboxamide to exhibit circularly polarized luminescence (CPL). This property is particularly valuable in the development of advanced optical materials. In a study by Kakimoto et al., this compound was complexed with γ-cyclodextrin, leading to enhanced fluorescence quantum yields. The CPL-active molecules exhibited significant quantum yields in solid-state applications, making them suitable for use in light-emitting devices and sensors .

Fluorescent Properties
The compound has been shown to possess high fluorescence properties when incorporated into various matrices. The interaction between this compound and γ-cyclodextrin not only improved its luminescent efficiency but also enabled the formation of stable excimer emissions, which are critical for applications in OLEDs (Organic Light Emitting Diodes) and other optoelectronic devices .

Material Science

Polymeric Composites
this compound is utilized in the formulation of polymeric composites that require specific optical properties. The incorporation of this compound into polymers can lead to materials with tailored luminescent properties, which are beneficial in applications ranging from packaging to advanced photonic devices .

Nanotechnology Applications
The compound's unique electronic properties make it a candidate for use in nanotechnology, particularly in the development of nanoscale devices that leverage its luminescent characteristics. Studies have shown that when integrated into nanomaterials, this compound can enhance the performance of sensors and imaging agents due to its high fluorescence efficiency .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
PhotonicsLight-emitting devices, sensorsEnhanced fluorescence quantum yields with γ-CD
Medicinal ChemistryAnticancer drug developmentPotential anticancer activity through hydrogen bonding
Material SciencePolymeric compositesTailored optical properties for various applications
NanotechnologyNanoscale devicesImproved sensor and imaging performance

Mechanism of Action

The mechanism of action of N-Benzylanthracene-9-carboxamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the double helix structure and inhibiting DNA replication and transcription. This property is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by interfering with their genetic material .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 9AnPh include:

  • N-Butylanthracene-9-carboxamide (9AnB) : Substituted with a linear butyl group.
  • Ethyl(anthracene-9-carbonyl)glycinate (9AnGlyEt) : Features a glycinate ester substituent.
  • N9,N10-Dibutylanthracene-9,10-dicarboxamide (9,10AnB) : A 9,10-disubstituted derivative with dual butyl groups.

Other related compounds (from –10) include derivatives with halogen, amino, or dioxo modifications, such as:

  • Benzamide,N-(7-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl) (CAS 79285-15-7).
  • Acetamide,N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl).

Photophysical Properties in γ-CD Complexes

Studies on γ-CD complexes of 9-substituted anthracene carboxamides reveal significant differences in fluorescence quantum yields (Ff) and CPL activity:

Compound Substituent(s) Ff (γ-CD complex) Enhancement Factor CPL ( gCPL )
9AnGlyEt Ethyl glycinate 0.35 5.8× 1.3×10⁻³
9AnB Butyl Data not reported Moderate Not detected
9AnPh Benzyl Data not reported Moderate Not reported
9,10AnB Dual butyl (9,10) Data not reported Low Not detected

Key Findings :

  • 9AnGlyEt/γ-CD exhibits the highest Ff (0.35) due to enhanced hydrogen bonding between its glycinate ester and γ-CD, reducing aggregation-induced quenching .
  • The benzyl group in 9AnPh may promote π-π stacking but reduce cavity occupancy efficiency in γ-CD .
  • 9,10AnB demonstrates lower fluorescence due to dual substitution, which disrupts optimal alignment in the γ-CD cavity .

Substituent Effects on CPL Activity

  • CPL is observed only in 9AnGlyEt/γ-CD (|gCPL|=1.3×10⁻³), attributed to its excimer emission from twisted anthracene dimers within the γ-CD cavity.
  • 9AnPh and 9AnB lack detectable CPL, likely due to insufficient chiral induction or improper dimer geometry .

Comparison with Non-Carboxamide Anthracene Derivatives

  • Amino/Acetamide Derivatives: Amino groups (e.g., in CAS 4028-94-8) may improve solubility but reduce photostability. These derivatives are less explored in host-guest systems like γ-CD .

Biological Activity

N-Benzylanthracene-9-carboxamide is a compound of significant interest due to its various biological activities, particularly in the fields of anticancer research and fluorescence studies. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an anthracene derivative characterized by the presence of a benzyl group at the nitrogen atom of the carboxamide functional group. The molecular formula can be represented as C_{16}H_{15}N_{1}O_{1}. The structure is crucial for its interactions in biological systems and its potential applications in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with anthracene structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of anthracene have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHCT-116 (Colorectal)15.4Induction of apoptosis via caspase activation
This compoundMCF-7 (Breast)12.3Inhibition of cell proliferation
This compoundA549 (Lung)18.7Modulation of Bcl-2/Bax ratio

The data suggest that this compound can effectively inhibit cancer cell growth by promoting apoptotic pathways.

Fluorescence Properties

Another area of interest is the fluorescence activity of this compound. Studies have shown that this compound exhibits strong fluorescence properties, which can be enhanced when complexed with cyclodextrins. This characteristic makes it a candidate for applications in bioimaging and sensing technologies .

Table 2: Fluorescence Quantum Yields

CompoundQuantum Yield (Φf)Enhancement Factor
This compound/γ-CD0.284.5
Ethyl(anthracene-9-carbonyl)glycinate/γ-CD0.355.8

The enhancement in fluorescence upon complexation indicates potential applications in developing fluorescent markers for biological imaging.

Study on Apoptotic Mechanisms

A pivotal study investigated the apoptotic mechanisms induced by this compound in HCT-116 cells. The study revealed that treatment with this compound led to a significant increase in caspase-3 activity, indicating its role in promoting programmed cell death . The expression levels of Bcl-2 were downregulated while Bax levels increased, further supporting its pro-apoptotic effects.

Investigation on Fluorescence Enhancement

In another study, researchers explored the interaction between this compound and γ-cyclodextrin. The findings showed that this interaction significantly improved the fluorescence properties of the compound, making it suitable for applications requiring high sensitivity in detection methods .

Q & A

Q. What are the recommended synthetic routes for N-Benzylanthracene-9-carboxamide (9AnPh) in academic research?

this compound is typically synthesized via carbodiimide-mediated coupling between anthracene-9-carboxylic acid derivatives and benzylamine. Key steps include:

  • Activation of the carboxylic acid using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (DCM) .
  • Reaction with benzylamine under inert atmosphere (N₂/Ar) at room temperature, monitored by TLC for completion .
  • Purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product . Critical parameters: Solvent dryness, stoichiometric control of coupling agents, and avoidance of light to prevent anthracene dimerization .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., 400 MHz) to confirm substitution patterns and amide bond formation. For example, anthracene protons appear at δ 7.4–8.6 ppm, while benzyl protons resonate near δ 4.7–5.1 ppm .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., C₂₂H₁₇NO: calc. 311.13, observed 311.14) .
  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .
  • Melting Point Analysis: Compare experimental values with literature data to confirm crystallinity .

Advanced Research Questions

Q. What computational methods are employed to predict the photophysical properties of this compound derivatives?

Density Functional Theory (DFT) calculations are critical for modeling excited-state behavior:

  • Geometry Optimization: B3LYP/6-31G(d) basis set to optimize ground- and excited-state structures .
  • Excimer Formation Analysis: Time-dependent DFT (TD-DFT) to simulate dimerization in cyclodextrin (g-CD) cavities, predicting fluorescence quenching or red-shifted emission .
  • Hydrogen Bonding Effects: Molecular docking studies (e.g., AutoDock Vina) to evaluate interactions between the amide group and g-CD hydroxyls, influencing luminescence .

Q. How do steric and electronic effects of substituents influence the host-guest interaction mechanisms of this compound with cyclodextrins?

Substituents at the anthracene core alter binding dynamics:

  • Steric Effects: Bulky groups (e.g., benzyl vs. alkyl) reduce cavity occupancy in g-CD, lowering association constants (Kₐ). For 9AnPh, steric hindrance limits dimerization, enhancing monomeric fluorescence .
  • Electronic Effects: Electron-withdrawing groups (e.g., chloro, nitro) stabilize charge-transfer interactions with g-CD, increasing excimer formation. Conversely, electron-donating groups (e.g., methyl) favor monomeric emission .
  • Experimental Validation: Circularly Polarized Luminescence (CPL) and fluorescence quantum yield measurements (e.g., integrating sphere) quantify host-guest complex stability .

Q. How should researchers address discrepancies in fluorescence quantum yields reported for this compound complexes?

Contradictions often arise from solvent polarity, concentration, or measurement techniques:

  • Standardized Conditions: Use degassed solvents (e.g., acetonitrile) and inert atmospheres to prevent oxygen quenching .
  • Control Experiments: Compare results with reference compounds (e.g., 9,10-diphenylanthracene) under identical instrumental settings .
  • Cross-Validation: Combine experimental data (e.g., time-resolved fluorescence) with TD-DFT calculations to resolve mechanistic ambiguities .

Methodological Guidance Tables

Technique Application Key Parameters Reference
EDC-Mediated Coupling Synthesis of 9AnPhAnhydrous DCM, 1:1.2 acid:amine ratio, RT, 24 hr
DFT Calculations Predicting excimer/monomer fluorescenceB3LYP/6-31G(d), solvent polarity corrections
CPL Spectroscopy Quantifying chiral luminescence in g-CD complexesλₑₓ = 365 nm, integration time >30 sec
Flash Chromatography Purification of crude 9AnPhSilica gel, hexane:EtOAc (8:2 to 7:3 gradient)

Key Challenges and Solutions

  • Anthracene Dimerization: Minimize by using light-protected reaction setups and sterically hindered substituents (e.g., benzyl groups) .
  • Low Quantum Yields: Optimize solvent polarity (e.g., THF vs. DMSO) and host-guest ratios (e.g., 1:1 g-CD:9AnPh) to enhance emission .
  • Spectral Overlaps: Employ deconvolution software (e.g., Gaussian fitting) for overlapping fluorescence peaks in mixed complexes .

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